2,6-Bis(hydroxymethyl)pyridin-4(1H)-one

Organic Synthesis Medicinal Chemistry Building Block

Sourcing a reliable bifunctional pyridinone ligand for MOF synthesis or metalloenzyme modeling is challenging. 2,6-Bis(hydroxymethyl)pyridin-4(1H)-one (CAS 260967-82-6) uniquely offers: • Symmetrical 2,6-hydroxymethyl handles enable homobifunctional crosslinking. • Distinct N,O-chelating motif for Zn(II), Co(II), Mn(II) complexation. • An under-investigated scaffold for novel antimicrobial agent R&D. All lots come with rigorous QC (NMR/HPLC), ensuring batch-to-batch reliability.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
Cat. No. B13787910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(hydroxymethyl)pyridin-4(1H)-one
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESC1=C(NC(=CC1=O)CO)CO
InChIInChI=1S/C7H9NO3/c9-3-5-1-7(11)2-6(4-10)8-5/h1-2,9-10H,3-4H2,(H,8,11)
InChIKeySECXCXPABCSNQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis(hydroxymethyl)pyridin-4(1H)-one: Chemical Profile and Structure


2,6-Bis(hydroxymethyl)pyridin-4(1H)-one (CAS: 260967-82-6) is a pyridinone derivative, a class of compounds characterized by a ketone group on a pyridine ring [1]. Its molecular structure (C7H9NO3) features two hydroxymethyl (-CH2OH) groups at the 2 and 6 positions of the pyridine ring . This substitution pattern distinguishes it from simpler hydroxypyridinones and provides unique synthetic and coordination chemistry handles. The compound is primarily utilized as a specialized building block in organic synthesis, a ligand in coordination chemistry, and as a scaffold in medicinal chemistry research for applications such as iron chelation and antimicrobial agent development [1][2]. However, it is critical to note that peer-reviewed, quantitative data directly comparing this specific compound to its analogs is scarce, making rigorous, data-driven procurement decisions challenging.

1
Dual Symmetrical Hydroxymethyl Handles

Enables symmetrical bifunctional derivatization; distinct from mono-substituted pyridinones.

2
Coordination Chemistry Scaffold

N,O-chelating motif supports transition metal complex synthesis and ligand design.

3
Limited Quantitative Data Available

Peer-reviewed direct comparisons are scarce; selection requires class-level inference review.

Why Analogue Substitution Fails


Within the hydroxypyridinone (HPO) class, minor structural modifications—such as the position and number of hydroxyl or alkyl groups—can drastically alter key physicochemical properties, including tautomeric behavior, metal ion affinity (e.g., pFe3+), and lipophilicity (log P), which in turn dictate biological activity and selectivity [1]. For instance, the clinically approved iron chelator deferiprone (3-hydroxy-1,2-dimethylpyridin-4(1H)-one) has a specific substitution pattern that is crucial for its oral bioavailability and iron-binding properties [2]. The symmetrical 2,6-bis(hydroxymethyl) substitution on 2,6-Bis(hydroxymethyl)pyridin-4(1H)-one creates a distinct electronic environment and a unique set of coordination sites compared to mono-hydroxymethyl or 3-hydroxy analogs . Consequently, substituting this compound with a generic 'hydroxypyridinone' or a close analog like deferiprone or 2-(hydroxymethyl)pyridin-4(1H)-one in a research or industrial process is highly likely to result in different yields, altered metal-binding selectivity, or complete failure of the intended application. The following sections detail the limited, but available, evidence underscoring these critical differences.

Iron Chelation Profile May Shift

Deferiprone or 3-hydroxy HPOs rely on 5-membered chelate ring formation; 2,6-bis(hydroxymethyl) substitution pattern lacks this motif, so metal-binding selectivity may differ substantially.

Dual-Attachment Capability Not Transferable

Mono-hydroxymethyl analogs cannot support symmetrical bifunctional derivatization; substitution may limit synthetic routes requiring two equivalent handles.

Antimicrobial Scaffold Position Critical

Hydroxymethyl position determines antimicrobial potency in pyridinium salt derivatization; a generic substitution pattern may not reproduce reported MIC profiles.

Quantitative Evidence for Selection


Symmetrical Bis-Hydroxymethyl Substitution Pattern

2,6-Bis(hydroxymethyl)pyridin-4(1H)-one provides two chemically equivalent primary alcohol handles. This symmetrical substitution distinguishes it from compounds like 2-(hydroxymethyl)pyridin-4(1H)-one (single handle) [1] or deferiprone (methyl, not hydroxymethyl, groups at analogous positions), enabling the construction of highly symmetrical, bidentate, or more complex ligands via esterification, etherification, or oxidation. While specific quantitative yield comparisons are not available in the primary literature, the structural advantage is evident for applications requiring dual-point attachment, such as in certain dendrimers or metal-organic frameworks .

Symmetrical Bis-Hydroxymethyl
Class-level inference
2 reactive primary alcohol sites
Supports symmetrical bifunctional derivatization; mono-analogs offer only one site.
Direct yield comparisons not available in primary literature.
Organic Synthesis Medicinal Chemistry Building Block

Iron Chelation Potential vs. Clinical Standard

Hydroxypyridinones are extensively studied as iron chelators, with their efficacy quantified by the pFe3+ value. The clinically approved drug deferiprone has a pFe3+ value of 20.6 [1][2]. The presence of a 3-hydroxy group is essential for strong Fe3+ binding; its absence in 2,6-Bis(hydroxymethyl)pyridin-4(1H)-one means the compound cannot form the characteristic stable 5-membered chelate ring with the metal [3]. This represents a significant, quantifiable, class-level disadvantage for this specific application. Furthermore, a close analog, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1), achieves a superior pFe3+ of 22.0, highlighting the importance of the 3- or 5-hydroxy group for enhanced iron binding [1][4]. No direct pFe3+ value for 2,6-Bis(hydroxymethyl)pyridin-4(1H)-one has been reported, which itself is a key procurement consideration for iron chelation research.

Iron Chelation Potential
Class-level inference
Target: pFe³⁺ not reported; lacks 3‑OH group
Deferiprone pFe³⁺ = 20.6
5‑OH analog pFe³⁺ = 22.0
May not support iron chelation studies; strong binding requires 3‑ or 5‑OH motif.
Data to verify; predicted affinity substantially lower.
Iron Chelation Bioinorganic Chemistry Therapeutic Development

Coordination Versatility with Transition Metals

Unlike the iron-specific 3-hydroxy HPOs, 2,6-Bis(hydroxymethyl)pyridin-4(1H)-one acts as a more versatile ligand, with its pyridine nitrogen and adjacent hydroxymethyl oxygen providing N,O-chelation sites for various transition metals. The compound has been shown to form stable complexes with metals like zinc, cobalt, and manganese . In a comparative context, its coordination behavior differs from that of 2,6-bis(hydroxymethyl)pyridine (without the 4-one), which is a purely N,N,O,O-pincer ligand [1]. The 4(1H)-one group in the target compound introduces additional tautomeric possibilities (pyridinone vs. 4-hydroxypyridine) that can modulate its binding mode depending on pH and metal ion [2]. This contrasts with deferiprone, which is a strong bidentate chelator due to its 3-hydroxy-4-one motif [3].

Coordination Versatility
Class-level inference
N,O-bidentate; forms stable complexes with Zn²⁺, Co²⁺, Mn²⁺
Enables broader transition metal scope than iron-specific chelators.
Tautomeric behavior may influence pH-dependent binding mode.
Coordination Chemistry Catalysis Metal-Organic Frameworks

Antimicrobial Activity and Positional Isomerism

When derivatized into N-alkylpyridinium salts, the position of the hydroxymethyl group on the pyridine ring significantly impacts antimicrobial activity. A study on N-alkylpyridinium salts with a hydroxymethyl group in positions 2, 3, and 4 showed that submicromolar antimicrobial activity was achieved specifically for the 3-hydroxymethylpyridinium salts with longer alkyl chains (C14) [1]. While this study did not directly test a 2,6-bis(hydroxymethyl) derivative, it provides quantitative, class-level evidence that the substitution pattern is a critical determinant of biological activity. A salt derived from 2,6-Bis(hydroxymethyl)pyridin-4(1H)-one would therefore be expected to have a distinct antimicrobial profile compared to those derived from mono-hydroxymethylpyridines .

Antimicrobial Position Effect
Class-level inference
3‑OHMe pyridinium salt (C14): submicromolar MIC
2,6‑bis‑OHMe salt: data not available
Substitution pattern is a critical determinant; antimicrobial profile may differ.
Requires direct testing for target compound.
Antimicrobial Surface Chemistry Disinfectants

Recommended Procurement Scenarios


Synthesis of Symmetrical Bifunctional Ligands

The dual hydroxymethyl handles of 2,6-Bis(hydroxymethyl)pyridin-4(1H)-one make it an ideal starting material for creating symmetrical bifunctional ligands. These are crucial in building well-defined metal-organic frameworks (MOFs), supramolecular assemblies, or as homobifunctional crosslinking agents in polymer and materials science. This scenario leverages the compound's structural differentiation from mono-substituted analogs, as detailed in Evidence Item 1.

Non-Iron Transition Metal Chelation

For researchers focused on the coordination chemistry of Zn(II), Co(II), Mn(II), or other transition metals, this compound provides a distinct N,O-chelating motif (Evidence Item 3). It serves as a versatile ligand for synthesizing new metal complexes with potential applications in catalysis or as metalloenzyme models, a role for which the iron-specific 3-hydroxy HPOs like deferiprone are not suited. [1]

Exploratory Antimicrobial Scaffold Derivatization

In medicinal chemistry campaigns focused on novel antimicrobial agents, this compound serves as a unique core scaffold for derivatization into quaternary ammonium salts or other functional molecules. As established in Evidence Item 4, the precise position of substituents on the pyridine ring critically influences antimicrobial potency. This compound allows for the exploration of a specific, under-investigated substitution pattern that cannot be accessed from more common 2-, 3-, or 4-mono-hydroxymethylpyridine starting materials. [2]

Polymer and Materials Science Building Block

The presence of two reactive hydroxyl groups enables the incorporation of this pyridinone core into polymer backbones or networks. It can be used as a monomer or a chain extender, introducing the unique properties of the pyridin-4(1H)-one ring (e.g., metal coordination, hydrogen bonding) into the resulting material. This application leverages the dual functionality described in Evidence Item 1, which is not available in simpler pyridinone analogs.

Application
Selection Property
Validation Focus
Symmetrical bifunctional ligand synthesis
Dual hydroxymethyl handles
Symmetrical functionalization efficiency
Transition metal coordination studies
N,O-chelating motif
Complex stability with Zn, Co, Mn
Antimicrobial scaffold derivatization
Specific 2,6-substitution pattern
MIC context in pyridinium salt series
Polymer/materials building block
Reactive diol incorporation
Material property modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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